1-Benzyl-2-methylpiperazine hydrochloride chemical properties
1-Benzyl-2-methylpiperazine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-2-methylpiperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-2-methylpiperazine hydrochloride is a derivative of piperazine, a class of compounds with a broad spectrum of applications, most notably in medicinal chemistry and pharmacology. While some piperazine derivatives, such as Benzylpiperazine (BZP) and Methylbenzylpiperazine (MBZP), are known for their stimulant properties and have been used as recreational drugs[1], 1-Benzyl-2-methylpiperazine hydrochloride is primarily utilized as an analytical reference standard in research and forensic settings[2]. Its classification within databases of psychoactive compounds underscores the importance of understanding its chemical behavior for accurate identification and differentiation from controlled analogues[3].
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and safe handling of 1-Benzyl-2-methylpiperazine hydrochloride, offering a foundational resource for professionals working with this and related compounds.
Caption: Figure 1. Chemical Structure of 1-Benzyl-2-methylpiperazine.
Chemical Identity and Physicochemical Properties
Accurate identification is the cornerstone of all chemical research. The fundamental identifiers for 1-Benzyl-2-methylpiperazine and its hydrochloride salt are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-benzyl-2-methylpiperazine | [3] |
| CAS Number (Base) | 29906-54-5 | [3][4] |
| CAS Number (HCl Salt) | 93138-53-5 | [2] |
| Molecular Formula (Base) | C₁₂H₁₈N₂ | [3][4][5] |
| Molar Mass (Base) | 190.28 g/mol | [3][4] |
| Molar Mass (HCl Salt) | ~226.75 g/mol | [6][7] |
The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to analytical sample preparation. The hydrochloride salt is expected to be a crystalline solid, contrasting with the free base which is a liquid[5][8].
| Property | Value | Notes and Context |
| Appearance | Colorless to light yellow liquid (Base)[5] / White crystalline solid (HCl Salt)[8] | The hydrochloride salt form is typical for enhancing stability and water solubility. |
| Boiling Point (Base) | ~265 - 267 °C | [5] |
| Density (Base) | ~1.0 g/cm³ | [5] |
| Solubility | Base: Soluble in organic solvents (ethanol, dichloromethane)[5]. HCl Salt: Water soluble[8]. | Data from the related compound 1-benzyl-4-methylpiperazine HCl shows specific solubilities: DMSO (30 mg/ml), PBS pH 7.2 (10 mg/ml), DMF (5 mg/ml), Ethanol (2 mg/ml), Methanol (1 mg/ml)[7]. |
Synthesis and Purification
The synthesis of monosubstituted piperazines like 1-benzyl-2-methylpiperazine presents a classic chemical challenge: achieving selective mono-alkylation over di-alkylation at the two secondary amine positions.
Principle of Synthesis
The most direct route involves the N-alkylation of 2-methylpiperazine with benzyl chloride. A significant excess of the piperazine starting material is typically used to statistically favor the formation of the mono-substituted product over the 1,4-disubstituted byproduct. The reaction mechanism is a standard nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile. A subsequent and crucial step is the conversion of the resulting free base into its hydrochloride salt. This is not merely for formulation; it serves as a highly effective method of purification. The hydrochloride salt often has lower solubility in organic solvents than the free base, allowing for selective precipitation and purification by recrystallization, effectively removing unreacted starting materials and the dibenzylated byproduct[9].
Caption: Figure 3. A representative workflow for the comprehensive analytical characterization of the target compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation.
-
¹H NMR: The spectrum is expected to show distinct signals: aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH₂ group, complex multiplets for the piperazine ring protons, and a doublet for the methyl group on the chiral center. The integration of these signals should correspond to the number of protons in each environment. Spectral data for related structures like 1-benzylpiperazine and 2-methylpiperazine can serve as a reference for predicting shifts.[10][11]
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, the distinct carbons of the piperazine ring, and the methyl carbon.
-
-
Mass Spectrometry (MS): Typically performed in conjunction with Gas Chromatography (GC-MS), this technique provides the molecular weight and a characteristic fragmentation pattern that serves as a chemical fingerprint. Key fragments would likely arise from the loss of the benzyl group or fragmentation of the piperazine ring.
Chromatographic Methods
Chromatography is the gold standard for separating the target compound from impurities and for quantification.
-
Protocol: GC-MS for Identification and Purity
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent, such as methanol.[12]
-
Instrument Setup: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., 5% phenyl/95% methyl silicone) coupled to a mass spectrometer.[12]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port.
-
Chromatography: Employ a temperature program that starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 280°C) to ensure separation of components with different boiling points.[12]
-
Detection: The mass spectrometer will record mass spectra for all eluting peaks.
-
Analysis: The identity of the main peak is confirmed by matching its retention time and mass spectrum against a known reference standard. Purity is estimated by the relative area percentage of the main peak.
-
-
Protocol: GC-FID for Quantification
-
Standard Preparation: Prepare a series of calibration standards of known concentrations of the reference material in a solvent containing a consistent amount of an internal standard (e.g., nortriptyline or dimethylphthalate).[12][13] The internal standard is crucial for correcting variations in injection volume and detector response.
-
Sample Preparation: Prepare the unknown sample in the same internal standard solution.
-
Analysis: Analyze both the standards and the sample using a GC equipped with a Flame Ionization Detector (FID).
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus concentration for the standards. The concentration of the unknown sample is then determined from this curve. This method provides high precision and accuracy for quantification.[13]
-
Safety, Handling, and Storage
Proper handling of any chemical is paramount for laboratory safety. The hydrochloride salt is classified as a hazardous substance.
Hazard Identification
| Hazard Class | GHS Statement | Pictogram | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [3][8][14] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [3][8][14] |
| Target Organ Toxicity | H335: May cause respiratory irritation | Warning | [3][14] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | [3] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Warning | [3] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Warning | [3] |
Exposure Control and Personal Protection
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is required to minimize inhalation exposure.[15][16] A safety shower and eye wash station must be readily accessible.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][15]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[8][15]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[15][16]
-
Handling, Storage, and Disposal
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[14] Avoid ingestion and inhalation.[14] Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][14] The material may be sensitive to light, so protection from light is recommended.[8][14]
-
Disposal: Dispose of waste materials at an approved waste disposal plant. The recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber, in accordance with all federal, state, and local environmental regulations.[8][15]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from [Link]
-
School of Biotechnology Madurai Kamaraj University. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride). Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Org. Syn. Coll. Vol. 4, p.84 (1963); Vol. 35, p.18 (1955). Retrieved from [Link]
-
Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]
-
GlpBio. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride). Retrieved from [Link]
-
SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
Proka GENOMICS. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94426, 1-Piperonylpiperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]
-
PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98031, 1-Benzyl-2-phenylpiperazine. Retrieved from [Link]
Sources
- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 美国GlpBio - 1-Benzyl-2-methylpiperazine (hydrochloride) | Cas# 93138-53-5 [glpbio.cn]
- 3. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 29906-54-5 | 1-Benzyl-2-methylpiperazine - Synblock [synblock.com]
- 5. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 6. 1-(2-METHYL-BENZYL)-PIPERAZINEHYDROCHLORIDE [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 12. swgdrug.org [swgdrug.org]
- 13. ikm.org.my [ikm.org.my]
- 14. fishersci.com [fishersci.com]
- 15. jwpharmlab.com [jwpharmlab.com]
- 16. biosynth.com [biosynth.com]



